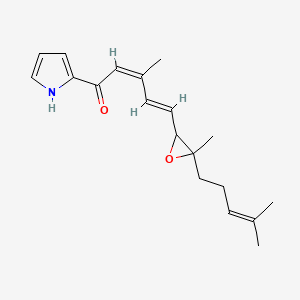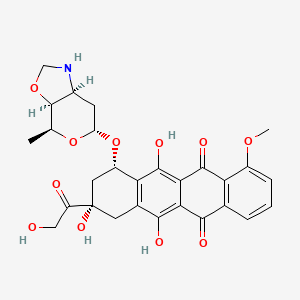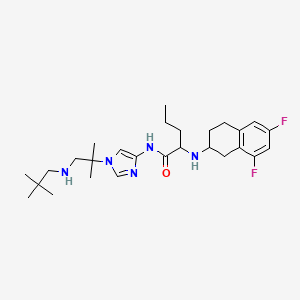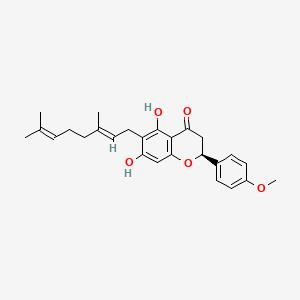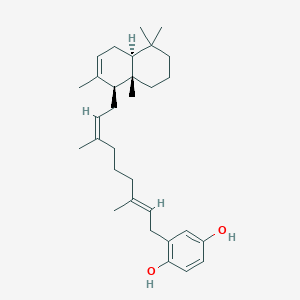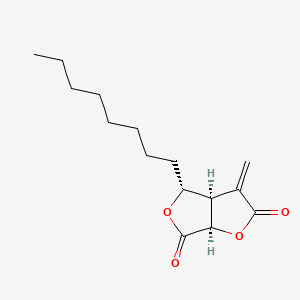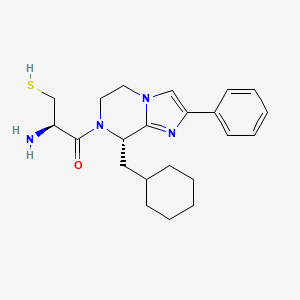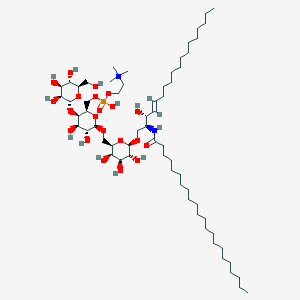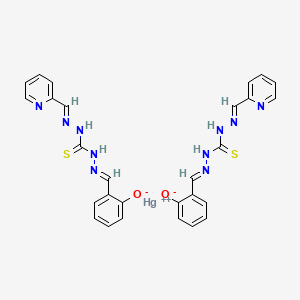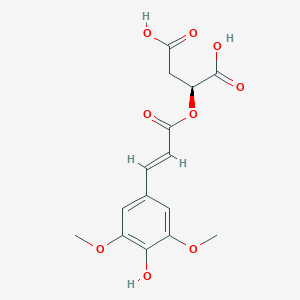
Sinapoyl malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-sinapoyl malate is a hydroxycinnamic acid.
Scientific Research Applications
Photoprotective Properties in Plants
- Ultraviolet Protection : Sinapoyl malate is a natural plant sunscreen molecule, providing protection against harmful ultraviolet radiation. Studies have demonstrated its ultrafast dynamics and effectiveness in deactivation via a trans-cis isomerization pathway, highlighting its potential as a UV photoprotector in sunscreen mixtures (Baker et al., 2020).
- Synthetic Pathways for Bio-Based Products : Research has developed sustainable synthetic pathways for sinapoyl-L-malate, aiming for its use in bio-based, safe, and natural skin products as a substitute for chemical filters in sunscreens. These methods also revealed its potential as photostable UV filters, antioxidants, and preservatives (Peyrot et al., 2020).
- Understanding UV-B Screening Mechanisms : Studies on sinapoyl malate's UV-B screening capabilities in plants have been conducted using ultraviolet spectroscopy. These investigations provide insights into the quantum mechanical features of its excited states, crucial for its role as a UV-B sunscreen (Dean et al., 2014).
Enzymatic and Molecular Studies
- Vacuolar Localization and Enzymatic Activities : Research has identified the vacuolar localization of 1-sinapolglucose: L-malate sinapoyltransferase in plant cells, which is crucial for the biosynthesis of sinapoyl-L-malate (Sharma & Strack, 1985).
- Phenylpropanoid Pathway Mutation Studies : Studies on Arabidopsis mutants deficient in phenylpropanoid ester 2-O-sinapoyl-L-malate have contributed to understanding the phenylpropanoid pathway and its impact on plant physiology (Chapple et al., 1992).
- Biochemical Characterization : The enzymatic synthesis and characterization of sinapoylglucose:malate sinapoyltransferase have been a focus of research, providing insights into the synthesis and function of sinapoyl-L-malate in plants (Gräwe et al., 1992).
Potential Industrial Applications
- Sustainable Synthesis for Antioxidant and Anti-UV Ingredients : Studies have focused on the sustainable synthesis of sinapate esters, highlighting their potential as antioxidant and anti-UV ingredients in cosmetics, plastics, and food/feed industries (Mention et al., 2020).
- Degradation and Safety Studies : Investigations into the degradation products of sinapoyl malate under UV irradiation have been conducted, assessing their potential use as photomolecular heaters in agriculture and evaluating their human and environmental safety (Vink et al., 2023).
properties
Product Name |
Sinapoyl malate |
|---|---|
Molecular Formula |
C15H16O9 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2S)-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+/t11-/m0/s1 |
InChI Key |
DUDGAPSRYCQPBG-UFFNRZRYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
synonyms |
2-O-sinapoyl-L-malate 2-O-sinapoylmalate sinapoyl malate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



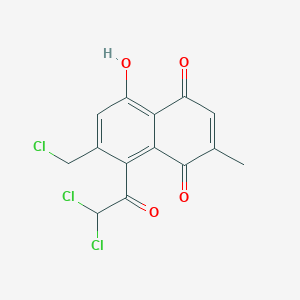
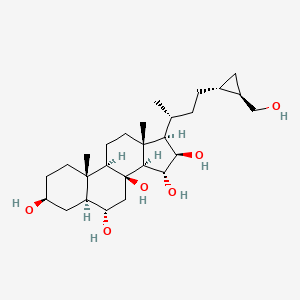
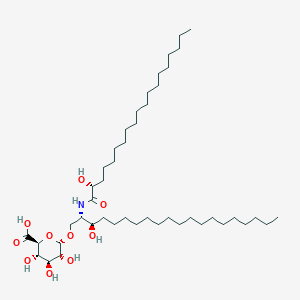
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
